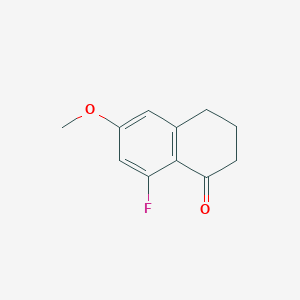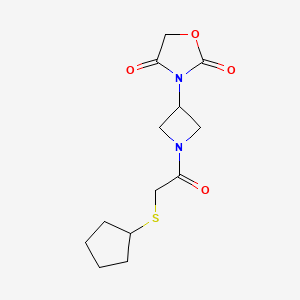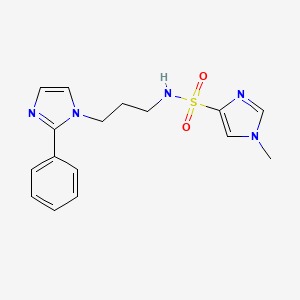![molecular formula C21H23N3OS B2840432 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097912-57-5](/img/structure/B2840432.png)
1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrrolidine ring connected through a urea linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with naphthalen-1-ylmethanol, thiophen-3-ylmethanol, and pyrrolidine.
Step 1: Naphthalen-1-ylmethanol is converted to naphthalen-1-ylmethylamine through a reductive amination process.
Step 2: Thiophen-3-ylmethanol is similarly converted to thiophen-3-ylmethylamine.
Step 3: The pyrrolidine ring is functionalized to introduce a reactive site for urea formation.
Step 4: The final step involves the reaction of naphthalen-1-ylmethylamine, thiophen-3-ylmethylamine, and the functionalized pyrrolidine with phosgene or a phosgene substitute to form the urea linkage under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow processes and the use of safer phosgene substitutes to minimize hazards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially leading to amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug design due to its structural complexity and ability to interact with biological targets.
Medicine:
- Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exerts its effects depends on its interaction with molecular targets. It may act by:
- Binding to specific enzymes or receptors, altering their activity.
- Modulating signaling pathways through its interaction with cellular components.
- Interfering with the function of proteins or nucleic acids.
Comparación Con Compuestos Similares
1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}urea: Similar structure but with a thiophene ring at a different position.
1-[(Naphthalen-2-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea: Naphthalene ring is substituted at a different position.
1-[(Naphthalen-1-yl)methyl]-3-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}urea: Thiophene ring replaced with a furan ring.
Uniqueness:
- The specific arrangement of the naphthalene, thiophene, and pyrrolidine rings in 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea provides unique electronic and steric properties, making it distinct in its reactivity and potential applications.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-21(22-12-18-6-3-5-17-4-1-2-7-20(17)18)23-19-8-10-24(14-19)13-16-9-11-26-15-16/h1-7,9,11,15,19H,8,10,12-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHWXCPIUBJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
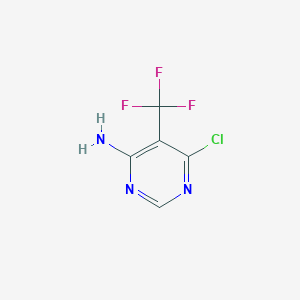
![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)
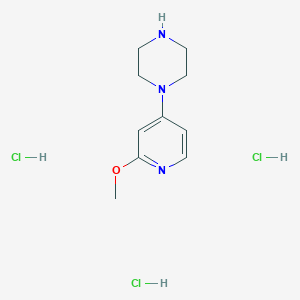
![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
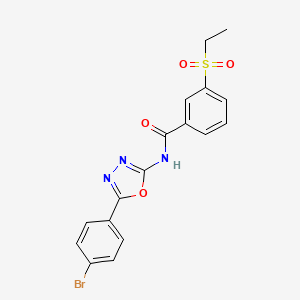
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine](/img/structure/B2840356.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2840365.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2840367.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)
